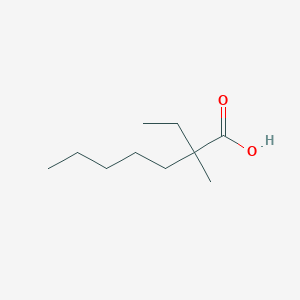

![molecular formula C6H3BrClN3 B1284127 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine CAS No. 245325-30-8](/img/structure/B1284127.png)

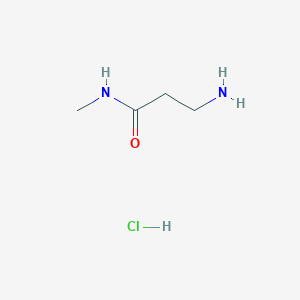

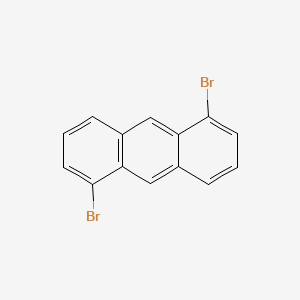

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine is a compound that is part of a class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential use in medicinal chemistry. The compound itself is not explicitly detailed in the provided papers, but its related derivatives have been synthesized and studied for various biological activities, including insecticidal, fungicidal, and antibacterial properties .

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives typically involves multiple steps, starting from substituted pyridines or nicotinic acids. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives involves nucleophilic substitution with aqueous hydrazine, cyclization, esterification, bromination, and hydrolysis . These methods have been reported to yield high purity products suitable for further chemical modifications and have potential for industrial scale-up due to their simplicity and cost-effectiveness .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and HRMS . These compounds often exhibit a planar structure that allows for the formation of hydrogen bonds and other non-covalent interactions, which can be crucial for their biological activity .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For example, they can react with arylidene malononitriles, ethyl acetoacetate, and other nucleophilic reagents to construct polyheterocyclic systems . These reactions often involve the formation of new carbon-nitrogen bonds and can lead to the generation of a diverse array of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure. These compounds typically have good solubility in common organic solvents, which is beneficial for their application in chemical synthesis and biological assays . The presence of halogen atoms like bromine and chlorine in the molecule can also affect its reactivity and interaction with biological targets.

Relevant Case Studies

Several of the synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their biological activities. For instance, some derivatives have shown promising insecticidal and fungicidal activities , while others have been tested against Mycobacterium tuberculosis, exhibiting significant antitubercular activity . These studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives as lead compounds for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis of New Polyheterocyclic Ring Systems

3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine has been utilized in the synthesis of new polyheterocyclic ring systems, contributing to the development of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex molecular structures. This application is significant in exploring new compounds with potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Insecticide Intermediates

The compound has been identified as a crucial intermediate in the synthesis of chlor-antraniliprole, a new insecticide. Its synthesis involves several steps including nucleophilic substitution, cyclization, bromination, and hydrolysis, highlighting its role in the development of agrichemicals (Wen-bo, 2011).

Development of Antibacterial and Antioxidant Agents

Researchers have synthesized derivatives of this compound linked to various sulfonamide derivatives. These compounds have demonstrated significant activity against Gram-positive and Gram-negative bacterial strains and have shown moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

Photoinduced Tautomerization Studies

This chemical is a key component in studies of photoinduced tautomerization in certain chromophores. Investigations into the excited-state processes of these compounds have revealed insights into the dynamics of intramolecular and intermolecular proton transfer, contributing to the understanding of photochemical reactions (Vetokhina et al., 2012).

Biomedical Applications

A review of pyrazolo[3,4-b]pyridines, including this compound, covers their diverse biomedical applications. These compounds, with various substitutions at key positions, have been synthesized for potential use in biomedical fields, demonstrating the versatility of this chemical structure (Donaire-Arias et al., 2022).

Corrosion Inhibition Studies

Pyrazolopyridine derivatives, including those related to this compound, have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. This application highlights its potential use in industrial maintenance and materials science (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWHFIVQONMGEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC2=NNC(=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571876 |

Source

|

| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

245325-30-8 |

Source

|

| Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.